molecular formula C8H14ClNO4 B2719629 Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride CAS No. 2137996-53-1

Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride

Cat. No.: B2719629
CAS No.: 2137996-53-1
M. Wt: 223.65
InChI Key: LECRFTCFTPYALE-UHFFFAOYSA-N
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Description

Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride is a chemical compound with the molecular formula C8H13NO4·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride can be synthesized through several methods. One common approach involves the esterification of pyrrolidine-3,4-dicarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The resulting dimethyl ester is then reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the synthesis of this compound typically involves large-scale esterification and subsequent acidification processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions

Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ester groups.

Major Products Formed

    Oxidation: Pyrrolidine-3,4-dicarboxylic acid derivatives.

    Reduction: Pyrrolidine-3,4-dimethanol.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then participate in biochemical pathways. The pyrrolidine ring structure allows for interactions with enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl pyrrolidine-2,5-dicarboxylate hydrochloride
  • Dimethyl pyrrolidine-3,4-dicarboxylate
  • Pyrrolidine-3,4-dicarboxylic acid

Uniqueness

Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts.

Properties

IUPAC Name

dimethyl pyrrolidine-3,4-dicarboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4.ClH/c1-12-7(10)5-3-9-4-6(5)8(11)13-2;/h5-6,9H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECRFTCFTPYALE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCC1C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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